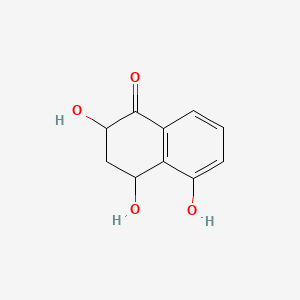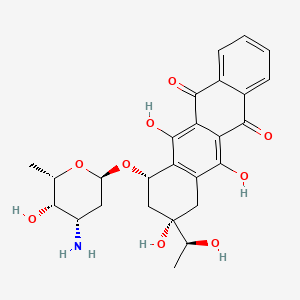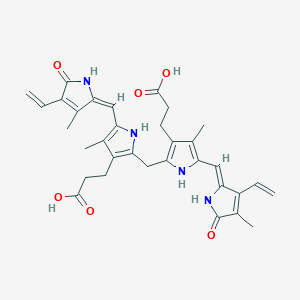
4E,15Z-Bilirubin IXa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4E,15Z-bilirubin IXa is a linear tetrapyrrole, product of heme degradation. An isomer of bilirubin. It has a role as a metabolite. It is a member of biladienes and a dicarboxylic acid.
4E, 15Z-Bilirubin ixa belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. 4E, 15Z-Bilirubin ixa is considered to be a practically insoluble (in water) and relatively neutral molecule. 4E, 15Z-Bilirubin ixa has been primarily detected in blood. Within the cell, 4E, 15Z-bilirubin ixa is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Understanding Bilirubin Binding and Transport
Bilirubin, a byproduct of heme catabolism, is transported in the bloodstream by binding to human serum albumin (HSA). Research has elucidated the molecular interactions between bilirubin isomers and HSA, revealing that 4Z,15E-bilirubin-IXα binds to a specific pocket in HSA. This insight challenges previous notions about HSA-bilirubin interactions and provides a structural basis for understanding bilirubin transport to the liver for excretion (Zunszain et al., 2008).
Impact on Clinical Measurements of Bilirubin
The presence of bilirubin photoisomers, such as 4Z,15E-bilirubin, can influence the accuracy of clinical measurements of bilirubin levels. Studies have shown that photoisomers produced during phototherapy for jaundice can affect peroxidase-based free bilirubin measurements, indicating the need for careful interpretation of bilirubin levels in clinical settings (McDonagh et al., 2009).
Bilirubin Photoisomers in Metabolism and Therapy
Bilirubin photoisomers, including the 4Z,15E form, have been studied for their metabolic pathways and therapeutic potentials. These isomers can undergo specific glucuronidation processes, which are essential for their elimination. Understanding these pathways provides insights into the treatment of jaundice and the therapeutic use of bilirubin isomers (McDonagh, 2014).
Investigations into Bilirubin's Phototherapy Mechanisms
Research has also delved into the wavelength-dependent photoisomerization of bilirubins, including the transition from 4Z,15Z to 4Z,15E configurations. This understanding is critical for optimizing phototherapy used in treating neonatal jaundice and for developing new therapeutic strategies based on bilirubin isomerization (Mazzoni et al., 2003).
Propiedades
Número CAS |
69853-43-6 |
|---|---|
Fórmula molecular |
C33H36N4O6 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14- |
Clave InChI |
BPYKTIZUTYGOLE-KDUUSRDASA-N |
SMILES isomérico |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)

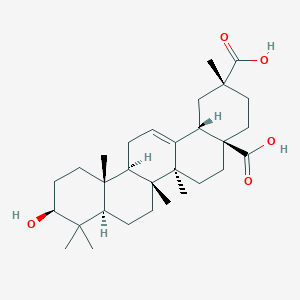
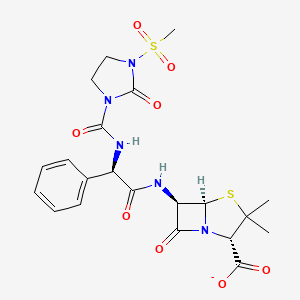

![2-[[2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[3-methyl-1-oxo-1-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1259264.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)

